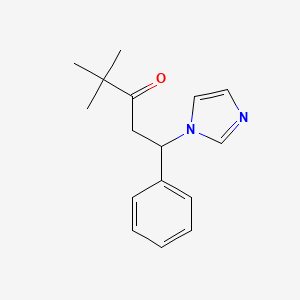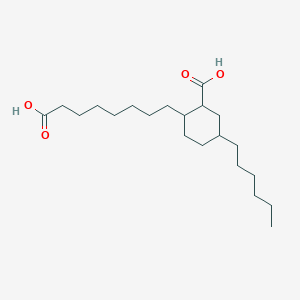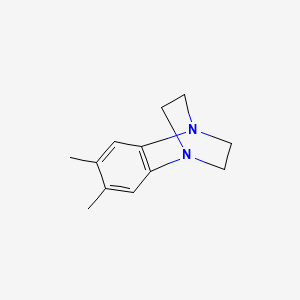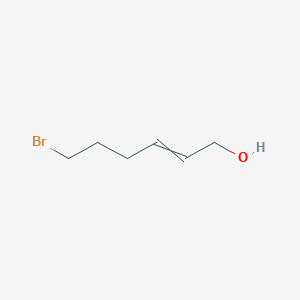![molecular formula C11H7N3O5S B14471472 2-[(2,4-Dinitrophenyl)sulfanyl]pyridin-3-ol CAS No. 65182-94-7](/img/structure/B14471472.png)
2-[(2,4-Dinitrophenyl)sulfanyl]pyridin-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2,4-Dinitrophenyl)sulfanyl]pyridin-3-ol is an organic compound that features a pyridine ring substituted with a hydroxyl group at the 3-position and a sulfanyl group attached to a 2,4-dinitrophenyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,4-Dinitrophenyl)sulfanyl]pyridin-3-ol typically involves the nitration of benzylpyridine followed by the introduction of a sulfanyl group. The process begins with the electrophilic aromatic substitution of benzylpyridine using fuming nitric acid and sulfuric acid to yield 2,4-dinitrobenzylpyridine. This intermediate is then reacted with a suitable thiol reagent under controlled conditions to introduce the sulfanyl group, forming the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, solvent choice, and reagent concentrations to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility in large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(2,4-Dinitrophenyl)sulfanyl]pyridin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.
Substitution: Nucleophiles such as thiols, amines, or halides can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of pyridin-3-one derivatives.
Reduction: Formation of 2-[(2,4-diaminophenyl)sulfanyl]pyridin-3-ol.
Substitution: Formation of various substituted pyridin-3-ol derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-[(2,4-Dinitrophenyl)sulfanyl]pyridin-3-ol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor for various chemical products.
Wirkmechanismus
The mechanism of action of 2-[(2,4-Dinitrophenyl)sulfanyl]pyridin-3-ol involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic pathways. The nitro groups may participate in redox reactions, leading to the generation of reactive oxygen species that can modulate cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dinitrophenol: Known for its use as a metabolic stimulant and uncoupler of oxidative phosphorylation.
2,4-Dinitrobenzylpyridine: An intermediate in the synthesis of 2-[(2,4-Dinitrophenyl)sulfanyl]pyridin-3-ol.
2-[(2,4-Diaminophenyl)sulfanyl]pyridin-3-ol: A reduced form of the compound with different chemical properties.
Uniqueness
This compound is unique due to its combination of a pyridine
Eigenschaften
CAS-Nummer |
65182-94-7 |
|---|---|
Molekularformel |
C11H7N3O5S |
Molekulargewicht |
293.26 g/mol |
IUPAC-Name |
2-(2,4-dinitrophenyl)sulfanylpyridin-3-ol |
InChI |
InChI=1S/C11H7N3O5S/c15-9-2-1-5-12-11(9)20-10-4-3-7(13(16)17)6-8(10)14(18)19/h1-6,15H |
InChI-Schlüssel |
BGLJDVBRUXNJKU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(N=C1)SC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


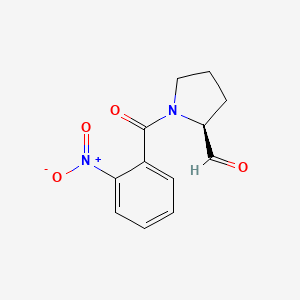
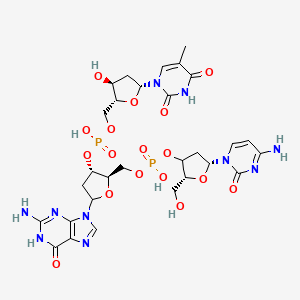

![N-Benzoyl-3'-O-[tert-butyl(dimethyl)silyl]adenosine](/img/structure/B14471421.png)
![3-Cyanobicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B14471429.png)
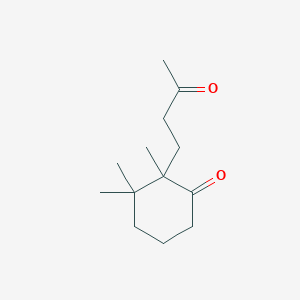
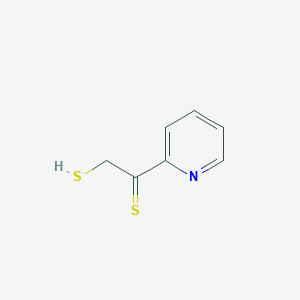
![4-[Chloro(dimethyl)silyl]butyl 2-methylprop-2-enoate](/img/structure/B14471437.png)
![(2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]cyclopent-2-en-1-ylidene]ethylidene]-3-ethyl-1,3-benzothiazole;perchlorate](/img/structure/B14471441.png)
